1-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-3-ethyl-1-methyl-urea
Description
Propriétés
IUPAC Name |
1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-ethyl-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3O/c1-3-15-9(18)17(2)8-5-6(10(12,13)14)4-7(11)16-8/h4-5H,3H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQKVQHIVKRKRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(C)C1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-3-ethyl-1-methyl-urea, with the CAS number 1311278-68-8, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including structure-activity relationships, mechanisms of action, and biological efficacy against various pathogens.
The molecular formula for this compound is with a molecular weight of 281.66 g/mol. Its structure features a chloro and trifluoromethyl group on a pyridine ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.66 g/mol |
| CAS Number | 1311278-68-8 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis. A study reported that several derivatives showed minimum inhibitory concentrations (MIC) below 20 µM, suggesting potent activity against this pathogen . The compound's structure suggests it may interfere with essential bacterial processes, potentially targeting specific enzymes or pathways critical for bacterial survival.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using HepG2 cell lines to evaluate the safety profile of this compound. The IC20 values indicated low cytotoxicity at concentrations greater than 40 µM, which is promising for therapeutic applications . This suggests that while the compound may be effective against certain pathogens, it exhibits a favorable safety margin.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, related compounds have been shown to disrupt critical metabolic pathways in bacteria, such as the electron transport chain and cell wall synthesis . Understanding these mechanisms will be crucial for optimizing the compound's efficacy and reducing potential resistance.
Structure-Activity Relationship (SAR)
A structure-activity relationship study involving similar compounds has highlighted the importance of specific functional groups in enhancing biological activity. For instance, modifications to the urea moiety and variations in substituents on the pyridine ring have been linked to changes in potency against M. tuberculosis and other pathogens .
Case Study: Inhibition of Mycobacterium tuberculosis
In a recent screening of chemical libraries, compounds structurally related to this compound were identified as potent inhibitors of M. tuberculosis. The study reported that several analogs exhibited MIC values as low as 5.9 µM, indicating strong antibacterial activity . The research emphasized the need for further optimization to enhance selectivity and reduce toxicity.
Case Study: Anticancer Potential
Another area of interest is the potential anticancer activity of this compound. Preliminary studies have suggested that similar pyridine derivatives may influence cancer cell proliferation and apoptosis pathways. More comprehensive studies are required to elucidate these effects and determine the therapeutic viability of these compounds in oncology .
Applications De Recherche Scientifique
Medicinal Chemistry
1-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-3-ethyl-1-methyl-urea has been researched for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated the compound's efficacy as an inhibitor of specific enzymes involved in cancer proliferation. The results indicated that the compound exhibited promising inhibitory activity, leading to further exploration in drug development .
Agrochemical Development
The compound has applications in agrochemicals, particularly as a herbicide or pesticide. Its unique molecular structure allows it to target specific plant pathways, making it effective against certain weeds while minimizing impact on crops.
Case Study:
Research conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced weed growth in controlled environments without harming non-target plants. This study was pivotal for developing selective herbicides for sustainable agriculture .
Material Science
In material science, this compound is explored for its potential as a polymer additive. Its chemical properties can enhance the thermal stability and mechanical strength of polymers.
Case Study:
A recent investigation into polymer composites revealed that incorporating this compound improved the heat resistance of polycarbonate materials, making them suitable for high-temperature applications .
Data Tables
Comparaison Avec Des Composés Similaires
Key Structural Analog: 1-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-urea (CAS 648408-76-8)
This compound replaces the ethyl and methyl groups on the urea moiety with a 4-chlorophenyl group.
Comparative Analysis:
Table 1: Structural and Functional Comparison
| Parameter | 1-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-3-ethyl-1-methyl-urea | 1-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-urea |
|---|---|---|
| Molecular Formula | C₁₀H₁₂ClF₃N₃O | C₁₃H₈Cl₂F₃N₃O |
| Molar Mass (g/mol) | ~282.68 | 350.12 |
| Substituents | - Pyridine: 6-Cl, 4-CF₃ - Urea: 1-Me, 3-Et |
- Pyridine: 6-Cl, 4-CF₃ - Urea: 4-Cl-Ph |
| Lipophilicity (LogP) | Higher (alkyl groups enhance lipid solubility) | Lower (bulky aryl group reduces solubility) |
| Solubility | Improved in organic solvents (e.g., DMSO, ethanol) | Limited due to aromatic Cl and steric hindrance |
| Biological Activity | Potentially higher metabolic stability | Likely stronger target binding due to aromatic π-π interactions |
| Applications | Agrochemicals (herbicides), enzyme inhibitors | Pharmaceuticals (kinase inhibitors), pesticides |
Key Findings:
- Electronic Effects : Both compounds benefit from electron-withdrawing Cl and CF₃ groups on the pyridine ring, which stabilize the molecule and enhance reactivity toward biological targets .
- Applications : The phenyl-substituted analog is more prevalent in pharmaceutical research (e.g., kinase inhibition), while the alkyl-substituted target compound may excel in agrochemical formulations due to its solubility profile .
Méthodes De Préparation
Synthesis of the 6-Chloro-4-trifluoromethyl-pyridin-2-yl Intermediate
The key intermediate for preparing the target compound is 2-chloro-4-(trifluoromethyl)pyridine, which serves as the pyridine core scaffold. According to a recent patent disclosure, this intermediate can be synthesized on a large scale with high yield and stability through the following steps:
- Step S1: Vinyl n-butyl ether reacts with trifluoroacetic anhydride in the presence of an acid-binding agent to form 4-butoxy-1,1,1-trifluoro-3-en-2-one.
- Step S2: Under protective atmosphere, the above product is reacted with trimethylphosphonoacetate and a base in a first solvent to yield a mixture of compounds (Formula I and II).
- Step S3: The mixture is treated with ammonium acetate to generate 2-hydroxy-4-trifluoromethylpyridine, which is then chlorinated to produce 2-chloro-4-trifluoromethylpyridine.
This method is notable for its mild reaction conditions, stable intermediates, and high overall yields, making it suitable for scale-up production.
Formation of the Urea Functionality
The urea moiety in 1-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-3-ethyl-1-methyl-urea is typically constructed by coupling the aminopyridine intermediate with appropriate isocyanates or carbamoyl chlorides.
- A common approach involves reacting the substituted aminopyridine with an alkyl isocyanate (e.g., ethyl isocyanate) and methyl isocyanate or their equivalents in an organic solvent such as acetone under reflux conditions. The reaction proceeds via nucleophilic attack of the amine on the isocyanate, forming the urea linkage.
- The reaction is usually monitored by thin-layer chromatography (TLC) and allowed to complete over several hours (e.g., 6 hours reflux), followed by precipitation and purification steps to isolate the urea compound.
Coupling Strategies and Catalysis
In some synthetic routes, palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are employed to introduce aryl or heteroaryl substituents onto the pyridine ring before urea formation.
- For example, 6-chloro-4-trifluoromethylpyridine derivatives can undergo Suzuki cross-coupling with boronic acid pinacol esters in the presence of a palladium catalyst (such as XPhos Pd G2), potassium phosphate base, and mixed solvent systems (1,4-dioxane and water) at elevated temperatures (90–95 °C) under nitrogen atmosphere.
- After coupling, the urea group can be introduced by reaction with amines or isocyanates using established procedures.
Representative General Procedure for Urea Synthesis
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Aminopyridine derivative dissolved in acetone at 80 °C | Preparation of reaction medium |
| 2 | Addition of equimolar isocyanate solution dropwise over 30 min intervals | Controlled urea formation |
| 3 | Reflux for 6 hours, monitored by TLC | Completion of reaction |
| 4 | Cooling, precipitation, filtration, drying, and purification with acetone | Isolation of pure urea compound |
This procedure yields urea derivatives with good purity and moderate to high yields.
Analytical and Characterization Data
- NMR Spectroscopy: ^1H NMR spectra typically show characteristic signals for the urea NH protons, pyridine ring protons, and alkyl substituents. For example, signals at δ ~10 ppm correspond to urea NH, aromatic protons between δ 7–9 ppm, and alkyl groups at δ 1–4 ppm.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the target compound.
- Purity: Analytical HPLC confirms purity >95% for final compounds.
Summary Table of Key Preparation Steps and Conditions
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 1-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-3-ethyl-1-methyl-urea, and how is its purity confirmed post-synthesis?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or urea-forming reactions. A typical route involves reacting 6-chloro-4-trifluoromethyl-pyridin-2-amine with ethyl isocyanate derivatives under basic conditions. Post-synthesis, purity is confirmed using HPLC (≥95% purity threshold) and melting point analysis (e.g., 151–152°C for analogous urea derivatives). Structural validation employs IR spectroscopy (urea C=O stretch ~1650–1700 cm⁻¹) and ¹H/¹³C NMR (pyridine ring protons at δ 7.5–8.5 ppm; trifluoromethyl as a singlet near δ 3.8–4.2 ppm) .
Q. Which analytical techniques are critical for characterizing fluorinated pyridyl-urea derivatives, and what spectral benchmarks apply?
- Methodological Answer :
- ¹H NMR : Distinct aromatic protons from the pyridine ring (δ 7.2–8.5 ppm) and methyl/ethyl groups (δ 1.0–1.5 ppm for CH₃; δ 3.0–3.5 ppm for CH₂).
- ¹⁹F NMR : Trifluoromethyl groups appear as singlets near δ -60 to -70 ppm.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.
Cross-referencing with analogous compounds (e.g., 1-(3-chlorophenyl)ureas) ensures data reliability .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for low-yield syntheses of this compound?
- Methodological Answer : Apply fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, highlights DoE’s role in reducing trials by 40% while maximizing yield. Use response surface methodology (RSM) to model interactions (e.g., solvent polarity vs. reaction time). Computational tools like ICReDD’s reaction path search () can predict optimal conditions (e.g., DMF as solvent at 80°C) .
Q. How should researchers resolve conflicting NMR data in structural elucidation?
- Methodological Answer :
- For overlapping signals, use 2D NMR (COSY, HSQC) to assign protons and carbons.
- Compare with crystallographic data (e.g., ’s C–Cl bond length of 1.73 Å in pyridyl analogs).
- Validate via X-ray diffraction if crystalline derivatives are obtainable.
Conflicting NOEs or coupling constants may indicate rotational isomerism in the urea moiety .
Q. What computational strategies predict the bioactivity of this compound against therapeutic targets?
- Methodological Answer :
- Perform density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites.
- Use molecular docking (AutoDock Vina) to simulate binding to targets (e.g., kinase enzymes). ICReDD’s workflow () integrates quantum calculations with experimental IC₅₀ data for validation.
- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can hydrolytic stability of the urea moiety be systematically evaluated under physiological conditions?
- Methodological Answer :
- Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via LC-MS/MS at 0, 24, 48, and 72 hours.
- Quantify hydrolysis products (e.g., aniline derivatives) using HPLC-UV (λ = 254 nm).
- Apply Arrhenius kinetics to extrapolate shelf-life. ’s separation technologies (e.g., RDF2050104) aid in isolating degradation byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
